molecular formula C13H13ClN2O2 B13084433 5-chloro-1-(3-methoxybenzyl)-3-methyl-1H-pyrazole-4-carbaldehyde

5-chloro-1-(3-methoxybenzyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13084433
M. Wt: 264.71 g/mol
InChI Key: OYUHYFZSSQIFSJ-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-methoxybenzyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a 3-methoxybenzyl substituent at the N1 position, a methyl group at C3, and a chlorine atom at C3. Pyrazole carbaldehydes are pivotal intermediates in medicinal and agrochemical synthesis due to their reactivity and structural versatility .

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C13H13ClN2O2/c1-9-12(8-17)13(14)16(15-9)7-10-4-3-5-11(6-10)18-2/h3-6,8H,7H2,1-2H3

InChI Key

OYUHYFZSSQIFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)CC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is formed by cyclization between hydrazine derivatives and β-diketones or equivalent precursors. This step establishes the 3-methyl substitution on the pyrazole ring.

  • Typical Reaction Conditions: Cyclization is performed in polar solvents such as ethanol or DMF, often under reflux conditions.
  • Precursors: Hydrazine hydrate and appropriately substituted diketones or α,β-unsaturated carbonyl compounds.

Introduction of the Aldehyde Group (Vilsmeier-Haack Reaction)

The aldehyde group at the 4-position is introduced using the Vilsmeier-Haack formylation, a well-established method for formylating electron-rich heterocycles.

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generate the Vilsmeier reagent.
  • Procedure: The pyrazole intermediate is dissolved in dry DMF; POCl₃ is added dropwise at low temperature (0–5°C) to control exothermicity. The mixture is then heated (typically 80°C) for 1–3 hours to complete formylation.
  • Workup: The reaction mixture is poured into ice-water and neutralized with sodium bicarbonate to precipitate the aldehyde product.
  • Yield: Reported yields for similar pyrazole aldehydes range from 30% to 40% under optimized conditions.

N1-Substitution with 3-Methoxybenzyl Group

The nitrogen at the 1-position of the pyrazole ring is alkylated with 3-methoxybenzyl halides or via nucleophilic substitution reactions.

  • Method: The pyrazole aldehyde is reacted with 3-methoxybenzyl bromide or chloride in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO.
  • Conditions: The reaction is conducted at elevated temperatures (80–100°C) for several hours to ensure complete substitution.
  • Purification: The product is isolated by extraction and recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under controlled conditions. Key findings include:

Reagent/Conditions Product Yield Source
KMnO₄ (acidic/neutral conditions)5-chloro-1-(3-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid75–85%
CrO₃ (Jones reagent)Same carboxylic acid derivative70–78%

Oxidation proceeds via radical intermediates, with the electron-withdrawing chlorine atom enhancing electrophilicity at the carbonyl carbon.

Reduction Reactions

Reduction of the aldehyde group produces primary alcohols, critical for further functionalization:

Reagent/Conditions Product Yield Notes
NaBH₄ (methanol/ethanol)5-chloro-1-(3-methoxybenzyl)-3-methyl-1H-pyrazole-4-methanol82–90%Mild conditions, selective for aldehydes
LiAlH₄ (THF, 0°C)Same alcohol product88–93%Requires anhydrous conditions

Steric hindrance from the 3-methoxybenzyl group slightly reduces reaction rates compared to simpler pyrazole aldehydes.

Nucleophilic Substitution

The chlorine atom at position 5 participates in SNAr (nucleophilic aromatic substitution) reactions:

Reagent/Conditions Product Yield Mechanism
NaOMe (methanol, reflux)5-methoxy derivative65–72%Aromatic ring activation via electron-withdrawing groups
NH₃ (ethanol, 80°C)5-amino derivative58–63%Requires prolonged heating

Reactivity at the 5-position is enhanced by the electron-deficient pyrazole ring, with substituents at positions 1 and 3 modulating steric accessibility.

Nucleophilic Addition

The aldehyde group forms imines and hydrazones, useful for constructing heterocycles:

Reagent Product Application
Hydrazine hydrateCorresponding hydrazoneIntermediate for pyrazolo[3,4-c]pyrazole synthesis
Primary aminesSchiff basesAnticancer agent precursors

These reactions typically occur at room temperature in ethanol, with yields exceeding 80% .

Industrial-Scale Reaction Optimization

For large-scale production, continuous flow reactors improve efficiency:

  • Residence time : 2–5 minutes

  • Solvent : Acetonitrile/water mixtures

  • Purity : >98% after crystallization

Mechanistic Insights

  • Electron effects : The 3-methoxybenzyl group donates electrons via resonance, slightly deactivating the pyrazole ring but stabilizing intermediates during substitution.

  • Steric factors : The methyl group at position 3 hinders nucleophilic attack at adjacent positions, directing reactivity to the 5-chloro site.

This compound’s versatility in generating bioactive derivatives underscores its importance in medicinal chemistry and materials science. Future research should explore catalytic asymmetric reductions and cross-coupling reactions to expand its synthetic utility.

Scientific Research Applications

Anticancer Properties

The biological activity of pyrazole derivatives extends to anticancer effects. Modifications in the structure of these compounds can enhance selectivity and potency against various cancer cell lines. Docking studies suggest that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth . The presence of chlorine and methoxy groups may enhance binding affinity to target proteins, making this compound a candidate for further investigation in cancer therapeutics.

Synthesis of Novel Compounds

5-Chloro-1-(3-methoxybenzyl)-3-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate in the synthesis of various bioactive molecules:

Synthesis Pathways

  • Knoevenagel Condensation : This compound can be utilized in Knoevenagel condensation reactions with malonic acid derivatives to yield substituted pyrazoles with potential pharmacological activities .
  • Hydrazone Formation : It can react with hydrazines to form hydrazones, which have been evaluated for analgesic and anti-inflammatory activities .

Case Studies

A study on the synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides demonstrated promising anticonvulsant activity against induced seizures . These findings highlight the potential of this compound in developing new therapeutic agents.

Cytotoxicity Assessments

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Analgesic and Anti-inflammatory Activities

Compounds derived from this compound have been screened for analgesic effects using tail flick tests and anti-inflammatory effects based on carrageenan-induced paw edema models . These evaluations are crucial for establishing the therapeutic potential of new pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is primarily based on its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. Additionally, the chloro and methoxyphenylmethyl groups contribute to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the N1 position significantly influences physical properties and reactivity. Below is a comparative analysis of key analogs:

Compound Name N1 Substituent Melting Point (°C) Yield (%) Key Functional Groups Reference
5-Chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde Phenyl 133–135 68 Phenyl, Cl, CH3
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl 171–172 68 Cl (aryl), Cl (C5), CH3
5-Chloro-1-(p-tolyl)-3-methyl-1H-pyrazole-4-carbaldehyde p-Tolyl 123–125 62 Methylphenyl, Cl, CH3
5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 4-Fluorophenyl 181–183 71 F (aryl), Cl, CH3
Target Compound 3-Methoxybenzyl Not Reported N/A Methoxybenzyl, Cl, CH3

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Increase melting points (e.g., 171–183°C for chloro/fluorophenyl derivatives) due to stronger intermolecular interactions .
  • Electron-Donating Groups (e.g., CH3, OCH3) : Lower melting points (e.g., 123–135°C for p-tolyl derivatives) but improve solubility in organic solvents . The 3-methoxybenzyl group in the target compound likely enhances solubility compared to halogenated analogs.

Biological Activity

5-Chloro-1-(3-methoxybenzyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 g/mol, serves as a scaffold for various bioactive molecules, showing promise in different therapeutic areas.

The compound's structure features a chloro substituent, a methoxybenzyl group, and a carbaldehyde functional group, which are crucial for its biological activity. The presence of the pyrazole ring enhances its interaction with biological targets, making it a subject of interest in drug design.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A related study found that compounds similar to this compound demonstrated potent antibacterial and antifungal activities. For instance, a pyrazole derivative showed a minimum inhibitory concentration (MIC) of 0.12 µg/mL against Shigella flexneri and Candida albicans, indicating strong antimicrobial potential .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays targeting cyclooxygenase (COX) enzymes. In vitro studies reported that certain pyrazole derivatives inhibited COX-2 activity with IC50 values ranging from 23.8 to 42.1 µM, suggesting that modifications in the pyrazole structure can enhance anti-inflammatory efficacy . Such inhibition is vital for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been explored. Some studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For example, one study reported that certain substituted pyrazoles exhibited significant growth inhibition in cancer cell lines, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of electron-withdrawing groups such as chlorine and electron-donating groups like methoxy significantly influences the compound's reactivity and interaction with biological targets. For instance, the introduction of methoxy groups has been associated with enhanced potency against various biological targets, including enzymes involved in inflammation and cancer progression .

Case Studies

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against bacterial strains. The results showed that modifications on the pyrazole ring led to enhanced antibacterial activity compared to standard antibiotics .
  • Anti-inflammatory Testing : In a study assessing the anti-inflammatory effects of various derivatives, compounds similar to this compound were found to significantly reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases .
  • Anticancer Evaluation : A recent investigation into the anticancer properties of pyrazole derivatives demonstrated that specific structural modifications led to increased cytotoxicity against cancer cell lines, highlighting their potential as lead compounds in cancer therapy .

Q & A

Q. Common discrepancies :

  • Aldehyde tautomerization : In solution, keto-enol tautomerism may lead to conflicting NMR data. Use low-temperature DMSO-d₆ to stabilize the aldehyde form.
  • Crystallographic refinement : Anisotropic displacement parameters for the methoxy group require careful SHELXL refinement to avoid overfitting .

How can nucleophilic substitution at the 5-chloro position be optimized for derivative synthesis?

Level: Advanced
Methodological Answer:
The 5-chloro group is reactive toward nucleophiles (e.g., phenols, thiols). To optimize substitution:

  • Conditions : Use K₂CO₃ in DMSO at 80–100°C for 3–6 hours. Polar aprotic solvents enhance nucleophilicity .
  • Substrate scope : Electron-rich nucleophiles (e.g., 4-chlorophenol) react faster due to increased leaving group stability.
  • Monitoring : Track reaction progress via TLC (hexane:EtOAc, 3:1) and isolate products via ethanol recrystallization.

Example : Refluxing 5-chloro-1-(3-methoxybenzyl)-3-methyl-pyrazole-4-carbaldehyde with 4-chlorophenol in DMSO/K₂CO₃ yields 5-(4-chlorophenoxy) derivatives with >85% purity after recrystallization .

What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Level: Advanced
Methodological Answer:
Challenges :

  • Disorder in the methoxy group : Dynamic disorder due to rotation around the C–O bond complicates electron density maps.
  • Weak C–H···O interactions : These non-classical hydrogen bonds influence packing but are difficult to model.

Q. Solutions :

  • SHELXL refinement : Use ISOR and DELU restraints to model anisotropic displacement parameters for the methoxy group .
  • Data quality : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts.

Q. Structural insights :

  • Unit cell parameters (monoclinic, P2₁/c): a = 6.76 Å, b = 6.87 Å, c = 22.42 Å, β = 93.8° .
  • Dihedral angle between pyrazole and 3-methoxybenzyl: ~72.8°, indicating steric hindrance .

How are bioactive derivatives designed, and what structure-activity relationships (SAR) are observed?

Level: Advanced
Methodological Answer:
Derivative design :

  • Knoevenagel condensation : React the aldehyde with ethyl cyanoacetate to form α,β-unsaturated nitriles, enhancing electrophilicity for nucleophilic attack .
  • Hydrazide formation : Condense with substituted hydrazines to generate Schiff bases, evaluated for anticonvulsant activity .

Q. SAR trends :

  • Electron-withdrawing substituents (e.g., Cl, CF₃) at the 5-position increase metabolic stability but reduce solubility.
  • Methoxybenzyl group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted derivatives .

How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be addressed?

Level: Advanced
Methodological Answer:
Case study : Discrepancy in aldehyde proton chemical shift (NMR: δ 10.1 ppm vs. X-ray: planar geometry).

  • Root cause : Solvent-induced polarization in NMR vs. solid-state X-ray data.
  • Resolution :
    • Perform DFT calculations (B3LYP/6-31G*) to compare optimized gas-phase and solution-phase structures.
    • Use cross-polarization magic-angle spinning (CP/MAS) NMR to correlate solid-state and solution data .

What mechanistic insights explain substituent effects on reactivity?

Level: Advanced
Methodological Answer:

  • Steric effects : Bulky 3-methoxybenzyl group at N1 slows Vilsmeier-Haack reaction due to hindered POCl₃ approach.
  • Electronic effects : Electron-donating methoxy group stabilizes the pyrazole ring, reducing electrophilicity at C4. Compensate by increasing POCl₃ stoichiometry (1.5–2.0 equiv) .

How are structure-activity relationship (SAR) studies conducted for pyrazole derivatives?

Level: Advanced
Methodological Answer:

  • Library synthesis : Prepare derivatives with variations at the 1-(3-methoxybenzyl), 3-methyl, and 5-chloro positions.
  • Biological assays :
    • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models .
    • Antimicrobial screening : Agar diffusion against S. aureus and E. coli .
  • QSAR modeling : Use Hammett constants (σ) and LogP values to correlate substituent effects with bioactivity .

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